2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid
Overview
Description
2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid is a heterocyclic compound with the molecular formula C7H6N4O3 and a molecular weight of 194.15 g/mol This compound is characterized by its unique structure, which includes a pyrazolo[1,5-d][1,2,4]triazinone core fused with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-oxo-4H-pyrazolo[1,5-d][1,2,4]triazin-5-ylamine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyrazolo[1,5-d][1,2,4]triazinone derivatives.
Substitution: Formation of esters or amides depending on the substituents used.
Scientific Research Applications
2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}propionic acid
- 2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}butyric acid
- 2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}valeric acid
Uniqueness
2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different alkyl chain lengths or functional groups .
Properties
IUPAC Name |
2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c12-6(13)3-10-7(14)5-1-2-8-11(5)4-9-10/h1-2,4H,3H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWSKZFXENCATM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)N(N=CN2N=C1)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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